20(21)-Dehydrolucidenic acid A

Antiviral HIV-1 Protease Natural Product Screening

Procure 20(21)-Dehydrolucidenic acid A (≥98% HPLC) for your research. This oxygenated lanostane-type triterpenoid is essential as a structurally matched, weakly active control (IC50 > 100 µM) in HIV-1 protease inhibition assays, enabling precise structure-activity relationship dissection. Its lack of cytotoxicity (IC50 > 40 µM) makes it an ideal negative control for cancer studies. The unique 20(21)-dehydro moiety provides a distinct chromatographic fingerprint, serving as a critical reference standard for HPLC, LC-MS, and NMR method validation in Ganoderma extract analysis. Covered by patent JP2006022017A for carcinogenesis prophylaxis research.

Molecular Formula C27H36O6
Molecular Weight 456.6 g/mol
Cat. No. B11930453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20(21)-Dehydrolucidenic acid A
Molecular FormulaC27H36O6
Molecular Weight456.6 g/mol
Structural Identifiers
SMILESCC1(C2CC(C3=C(C2(CCC1=O)C)C(=O)CC4(C3(C(=O)CC4C(=C)CCC(=O)O)C)C)O)C
InChIInChI=1S/C27H36O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h15-16,18,28H,1,7-13H2,2-6H3,(H,32,33)/t15-,16+,18+,25+,26-,27+/m1/s1
InChIKeyAPMICFQMLNFXRZ-LIFSRMHQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





20(21)-Dehydrolucidenic Acid A Procurement Guide: Lanostane Triterpenoid Sourcing, Purity & Analytical Standards


20(21)-Dehydrolucidenic acid A (CAS 852936-69-7) is an oxygenated lanostane-type triterpenoid first isolated in 2005 from the fruiting bodies of Ganoderma lucidum (Reishi/Lingzhi) [1]. The compound has a molecular formula of C27H36O6 and a molecular weight of 456.57 g/mol, and is commercially available at ≥98% purity (HPLC) for research use only . Its structural features include an 11-oxo steroid skeleton and a characteristic 20(21)-dehydro side chain .

Why 20(21)-Dehydrolucidenic Acid A Cannot Be Substituted with Other Ganoderma Triterpenoids


Ganoderma lucidum contains over 200 triterpenoids, including ganoderic acids, lucidenic acids, and their hydroxylated/dehydrogenated derivatives. Despite sharing a common lanostane scaffold, subtle structural variations—such as the presence of a 20(21)-double bond versus a 20-hydroxyl group or an 11-oxo moiety—dramatically alter bioactivity profiles, target engagement, and metabolic stability [1]. Generic substitution with lucidenic acid A or ganoderic acid A is not scientifically valid, as these analogs differ in molecular weight (458.59 vs. 456.57 Da), hydrogen bond donor/acceptor counts, logP (4.054 for 20(21)-dehydrolucidenic acid A vs. 3.1-3.8 for other analogs), and documented biological activities [2]. Procurement decisions must therefore be guided by the specific structural and functional evidence presented below.

20(21)-Dehydrolucidenic Acid A Quantitative Differentiation Evidence: Head-to-Head Data vs. Lucidenic Acid A, Ganoderic Acid GS-2 & Dehydrolucidenic Acid N


Anti-HIV-1 Protease Activity: Weak Inhibition vs. Active Analogs in Identical Assay

20(21)-Dehydrolucidenic acid A exhibits only weak anti-HIV-1 protease activity, whereas its structurally related analog 20(21)-dehydrolucidenic acid N demonstrates potent inhibition with an IC50 value in the 20-40 µM range [1]. This difference, observed in the same enzymatic assay system, underscores the critical impact of side-chain modifications on target engagement.

Antiviral HIV-1 Protease Natural Product Screening

Cytotoxicity in Cancer Cell Lines: Lack of Activity Contrasts with Potent Cytotoxicity of Lucidenic Acid A

In a comprehensive cytotoxicity screen against five human cancer cell lines (HL-60 leukemia, A549 lung, SMMC-7721 liver, MCF-7 breast, SW480 colon), 20(21)-dehydrolucidenic acid A exhibited no significant cytotoxic activity at a concentration of 40 µM [1]. In stark contrast, lucidenic acid A—a related lanostane triterpenoid—displays potent cytotoxicity against HepG2 and P388 cells with IC50 values of 164 nM and 17 nM, respectively, and also inhibits MMP-2/9 activity and invasion in HepG2 cells [2].

Oncology Cytotoxicity Triterpenoid

Anti-Inflammatory Activity: Inactive vs. Lucidenic Acid A's Moderate Protein Denaturation Inhibition

20(21)-Dehydrolucidenic acid A was not reported to possess anti-inflammatory activity in available studies. However, lucidenic acid A—a close structural analog—demonstrated moderate inhibition of protein denaturation with an IC50 value of 13.56 ± 0.10 µg/mL [1]. This activity is approximately 2-fold less potent than the standard drug diclofenac sodium (IC50 = 10.16 ± 0.12 µg/mL) but establishes a baseline for anti-inflammatory potential within the lucidenic acid family [2].

Inflammation Protein Denaturation Lucidenic Acid

Chemoprevention Patent Designation: Explicit Inclusion in Carcinogenesis Prophylactic Agent Claims

20(21)-Dehydrolucidenic acid A is explicitly named as one of the active components in a Japanese patent (JP2006022017A) for a carcinogenesis prophylactic agent [1]. The patent claims protection for compositions containing at least one compound selected from a list that includes 20(21)-dehydrolucidenic acid A, methyl 20(21)-dehydrolucidenate A, and several 20-hydroxylucidenic acids [2]. This designation is specific and not extended to all Ganoderma triterpenoids, providing a unique procurement rationale.

Cancer Prevention Triterpenoid Patent

20(21)-Dehydrolucidenic Acid A: Validated Research & Industrial Applications Based on Quantitative Evidence


Negative Control in HIV-1 Protease Inhibitor Screening and SAR Studies

Procure 20(21)-dehydrolucidenic acid A for use as a structurally related but weakly active control in HIV-1 protease inhibition assays. Its lack of significant activity (IC50 > 100 µM) contrasts sharply with the 20-40 µM IC50 of 20(21)-dehydrolucidenic acid N and ganoderic acid GS-2, enabling precise determination of the structural features required for potent inhibition [1]. This application is critical for academic labs and biotech companies developing next-generation HIV protease inhibitors.

Cancer Research Negative Control for Lucidenic Acid A Cytotoxicity Studies

Utilize 20(21)-dehydrolucidenic acid A as a chemically similar but non-cytotoxic control when investigating the anti-cancer mechanisms of lucidenic acid A. The compound's complete lack of activity against HL-60, A549, SMMC-7721, MCF-7, and SW480 cancer cells at 40 µM [1]—in contrast to lucidenic acid A's nanomolar potency [2]—makes it an ideal tool for validating that observed biological effects are indeed due to the specific structural features of lucidenic acid A rather than general triterpenoid scaffold interactions.

Reference Standard for Analytical Method Development and Quality Control

Due to its well-defined structure, high commercial purity (≥98%), and established spectroscopic signatures, 20(21)-dehydrolucidenic acid A serves as an excellent reference standard for the development and validation of HPLC, LC-MS, or NMR methods aimed at quantifying lucidenic acids in Ganoderma extracts or dietary supplements [1]. Its unique 20(21)-dehydro moiety provides a distinct chromatographic and spectral fingerprint [2].

Chemoprevention Research and IP-Driven Product Development

Incorporate 20(21)-dehydrolucidenic acid A into research programs focused on carcinogenesis prophylaxis, leveraging its explicit inclusion in patent JP2006022017A [1]. This provides a clear intellectual property pathway for companies or academic groups interested in developing novel chemopreventive agents or functional food ingredients based on this specific triterpenoid scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 20(21)-Dehydrolucidenic acid A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.